Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)-
Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)-
Brand Name:
Vulcanchem
CAS No.:
108780-97-8
VCID:
VC0024636
InChI:
InChI=1S/C26H47NO/c1-9-12-17-27(18-13-10-2)23-20-22(26(7,8)21-25(4,5)6)15-16-24(23)28-19-14-11-3/h15-16,20H,9-14,17-19,21H2,1-8H3
SMILES:
CCCCN(CCCC)C1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCCC
Molecular Formula:
C26H47NO
Molecular Weight:
389.7 g/mol
Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)-
CAS No.: 108780-97-8
Main Products
VCID: VC0024636
Molecular Formula: C26H47NO
Molecular Weight: 389.7 g/mol
CAS No. | 108780-97-8 |
---|---|
Product Name | Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- |
Molecular Formula | C26H47NO |
Molecular Weight | 389.7 g/mol |
IUPAC Name | 2-butoxy-N,N-dibutyl-5-(2,4,4-trimethylpentan-2-yl)aniline |
Standard InChI | InChI=1S/C26H47NO/c1-9-12-17-27(18-13-10-2)23-20-22(26(7,8)21-25(4,5)6)15-16-24(23)28-19-14-11-3/h15-16,20H,9-14,17-19,21H2,1-8H3 |
Standard InChIKey | BJCIHMAOTRVTJI-UHFFFAOYSA-N |
SMILES | CCCCN(CCCC)C1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCCC |
Canonical SMILES | CCCCN(CCCC)C1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCCC |
Synonyms | 2-Butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)aniline |
PubChem Compound | 9930284 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume